1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H4BrF3O . It is a clear liquid that is colorless to pale yellow .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(trifluoromethoxy)benzene” consists of a benzene ring with a bromine atom and a trifluoromethoxy group attached to it .Physical and Chemical Properties Analysis
“1-Bromo-3-(trifluoromethoxy)benzene” is a liquid at 20°C . It has a boiling point of 81°C at 55 mmHg and a flash point of 62°C . The specific gravity is 1.64 at 20/20°C and the refractive index is 1.46 .Scientific Research Applications
Organometallic Synthesis
Research indicates that bromo- and trifluoromethyl-substituted benzene compounds serve as versatile starting materials in organometallic chemistry. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been selectively prepared and utilized in synthetically useful reactions through phenylmagnesium, -lithium, and -copper intermediates, demonstrating the compound's versatility in forming organometallic compounds (Porwisiak & Schlosser, 1996). Such methodologies could extend to 1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene, suggesting its potential in creating novel organometallic frameworks.
Polymerization Processes
The polymerization of brominated benzene derivatives on surfaces like graphene or hexagonal boron nitride highlights the application of such compounds in synthesizing polymers through C-C coupling reactions. This process is governed by the interactions between molecules and the surface, leading to the surface-confined synthesis of polymers (Morchutt et al., 2015). Given the structural similarity, this compound could potentially be used in similar polymerization techniques, providing a pathway to novel polymeric materials with unique properties.
Fluorocryptand and Coordination Chemistry
The development of fluorocryptands from bromo- and fluorosubstituted benzenes showcases the importance of such compounds in creating cryptands that can strongly coordinate with alkali and alkaline earth metal ions. These fluorophane cryptands exhibit significant shifts in NMR resonances upon coordination, indicating strong interactions between the fluorocarbon segments and metal ions (Plenio et al., 1997). This suggests that this compound could be explored for its coordination chemistry and potential application in the development of new fluorocryptands.
Safety and Hazards
“1-Bromo-3-(trifluoromethoxy)benzene” is a combustible liquid and can cause skin and eye irritation . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
1-bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6OS/c9-4-1-5(16-7(10,11)12)3-6(2-4)17-8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGYRPQAUNIEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.